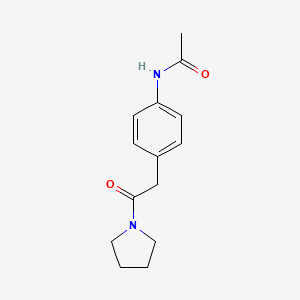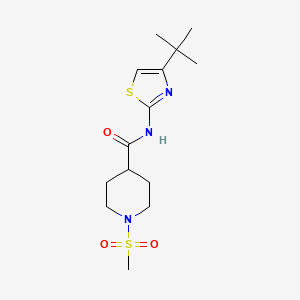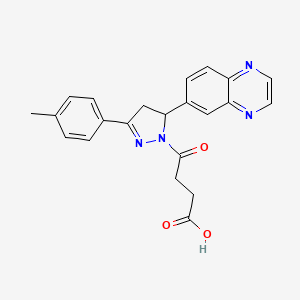![molecular formula C20H15BrN4 B6525971 6-bromo-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine CAS No. 1016401-39-0](/img/structure/B6525971.png)
6-bromo-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound is characterized by the presence of a bromine atom at the 6th position, a phenyl group at the 4th position, and a pyridin-3-ylmethyl group attached to the nitrogen atom at the 2nd position of the quinazoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine typically involves multi-step reactions. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids to form novel pyridine derivatives . The reaction conditions usually include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
化学反応の分析
Types of Reactions
6-bromo-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
科学的研究の応用
6-bromo-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of 6-bromo-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting anticancer effects by inducing apoptosis and inhibiting cell proliferation .
類似化合物との比較
Similar Compounds
4-phenylquinazoline: Lacks the bromine and pyridin-3-ylmethyl groups, resulting in different chemical properties and biological activities.
6-bromoquinazoline: Lacks the phenyl and pyridin-3-ylmethyl groups, leading to different reactivity and applications.
N-[(pyridin-3-yl)methyl]quinazolin-2-amine:
Uniqueness
6-bromo-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the bromine atom, phenyl group, and pyridin-3-ylmethyl group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development in various fields .
特性
IUPAC Name |
6-bromo-4-phenyl-N-(pyridin-3-ylmethyl)quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4/c21-16-8-9-18-17(11-16)19(15-6-2-1-3-7-15)25-20(24-18)23-13-14-5-4-10-22-12-14/h1-12H,13H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNAVGPITHSKRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(4-ethoxyphenoxy)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6525904.png)
![2-{[1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B6525910.png)
![{[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B6525919.png)

![N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6525938.png)
![1-[(2-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6525944.png)
![4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B6525945.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6525950.png)
![ethyl 4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazine-1-carboxylate](/img/structure/B6525960.png)
![4-[3-(4-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6525966.png)

![N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B6525980.png)
![N-(3-chlorophenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B6525983.png)
